molecular formula C16H25NO2S B226357 N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide

N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide

Cat. No. B226357
M. Wt: 295.4 g/mol
InChI Key: NTPHGOYRQVWJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide, also known as CES, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. This compound is known for its ability to selectively inhibit carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII), which are key enzymes involved in the regulation of pH and ion transport in various tissues. In

Mechanism of Action

N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide selectively inhibits CA IX and CA XII by binding to the active site of these enzymes and blocking their catalytic activity. This leads to a decrease in pH regulation and ion transport in cancer cells, which in turn inhibits their growth and proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve blood flow and oxygenation in tissues, making it a potential therapeutic agent for ischemic diseases such as stroke and heart attack.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide is its selectivity for CA IX and CA XII, which makes it a valuable tool for studying the role of these enzymes in cancer and other diseases. However, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX and CA XII. Another area of interest is the use of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide in combination with other anticancer agents to improve its effectiveness. Finally, the potential use of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide in the treatment of ischemic diseases such as stroke and heart attack warrants further investigation.
Conclusion:
In conclusion, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide is a valuable tool for scientific research due to its unique properties. Its selectivity for CA IX and CA XII makes it a promising anticancer agent, while its anti-inflammatory and analgesic effects make it a potential therapeutic agent for other diseases. Despite its limitations, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has the potential to make a significant impact in the fields of cancer research and ischemic disease treatment.

Synthesis Methods

The synthesis of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine, ethyl chloroformate, and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide. The yield of this reaction is typically around 60-70%.

Scientific Research Applications

N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research to study the role of CA IX and CA XII in various physiological and pathological processes. These enzymes are overexpressed in many types of cancer cells, making them attractive targets for cancer therapy. N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and is currently being investigated as a potential anticancer agent.

properties

Product Name

N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-11-10-13(2)14(3)12-16/h10-12,15H,4-9H2,1-3H3

InChI Key

NTPHGOYRQVWJPU-UHFFFAOYSA-N

SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.